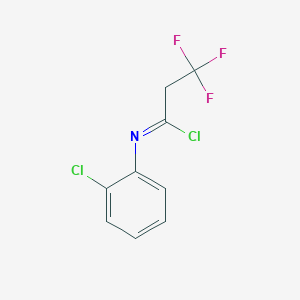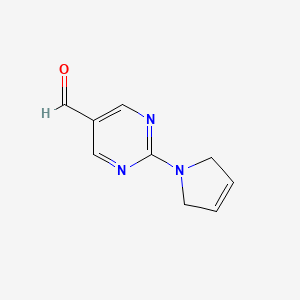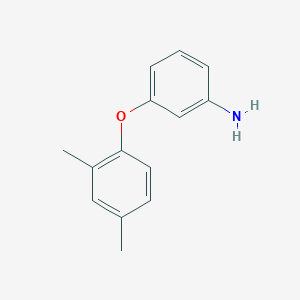
1-(Chloromethyl)-1-(3-methylbutyl)cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-1-(3-methylbutyl)cyclobutane is an organic compound that belongs to the class of cyclobutanes Cyclobutanes are four-membered ring structures that exhibit unique chemical properties due to the ring strain inherent in their structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(3-methylbutyl)cyclobutane can be achieved through various organic synthesis techniques. One common method involves the alkylation of cyclobutane with chloromethyl and 3-methylbutyl groups. This can be done using reagents such as chloromethyl methyl ether and 3-methylbutyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Chloromethyl)-1-(3-methylbutyl)cyclobutane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons by removing the chlorine atom.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium hydroxide, or lithium aluminum hydride.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride.
Major Products Formed
Substitution: Formation of amines, ethers, or thioethers.
Oxidation: Formation of alcohols, aldehydes, or ketones.
Reduction: Formation of alkanes or cyclobutanes without the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-1-(3-methylbutyl)cyclobutane depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the chloromethyl group, which can act as a leaving group in substitution reactions. The 3-methylbutyl group can provide steric hindrance, affecting the compound’s reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Chloromethyl)cyclobutane: Lacks the 3-methylbutyl group, leading to different reactivity and applications.
1-(Bromomethyl)-1-(3-methylbutyl)cyclobutane: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and chemical behavior.
1-(Chloromethyl)-1-(2-methylpropyl)cyclobutane: Similar but with a different alkyl group, leading to variations in steric effects and reactivity.
Uniqueness
1-(Chloromethyl)-1-(3-methylbutyl)cyclobutane is unique due to the combination of the chloromethyl and 3-methylbutyl groups attached to the cyclobutane ring
Eigenschaften
Molekularformel |
C10H19Cl |
|---|---|
Molekulargewicht |
174.71 g/mol |
IUPAC-Name |
1-(chloromethyl)-1-(3-methylbutyl)cyclobutane |
InChI |
InChI=1S/C10H19Cl/c1-9(2)4-7-10(8-11)5-3-6-10/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
JUSLQFHWDJXGCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC1(CCC1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



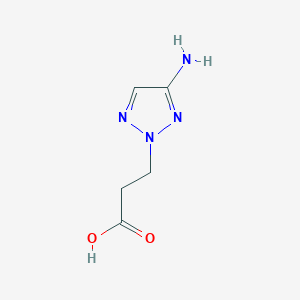
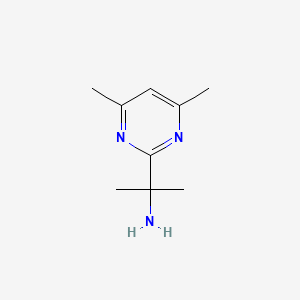
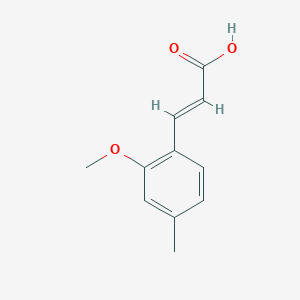
![3,3,3-trifluoro-2-{[(1R)-1-phenylethyl]amino}propan-1-ol](/img/structure/B13174095.png)
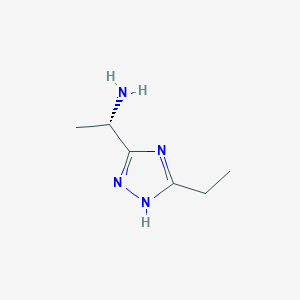
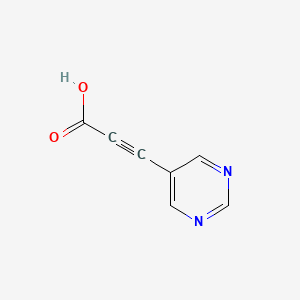

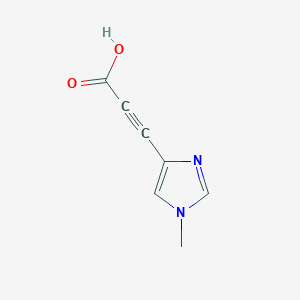
![2-Ethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13174122.png)
